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Compound of Interest

Compound Name: 2-Methyl-1-butanol

Cat. No.: B089646

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas
chromatography-mass spectrometry (GC-MS) data for 2-methyl-1-butanol. It is intended for
researchers, scientists, and professionals in drug development and related fields, offering
detailed experimental protocols, tabulated spectral data, and visualizations of analytical
workflows and chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the tH and 3C NMR
data for 2-methyl-1-butanol.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) provides information on the chemical environment and connectivity of
hydrogen atoms in a molecule. The data presented below was acquired using a spectrometer
operating at 399.65 MHz in deuterated chloroform (CDCIs).
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Chemical Shift (8)

Assign. Multiplicity Integration
PpmM

A 3.482 dd 1H

B 3.392 dd 1H

C 2.68 - 1H (OH)

D 1.53 m 1H

E 1.45 m 1H

F 1.128 m 1H

G 0.906 t 3H

J 0.904 d 3H

Data sourced from
ChemicalBook.[1]

13C NMR Spectroscopic Data

Carbon-13 NMR (*33C NMR) is used to determine the number of non-equivalent carbon atoms
and their chemical environments. The data below was obtained in deuterated chloroform
(CDCIs) at a frequency of 25.16 MHz.[2][3]

Chemical Shift (8) ppm Assighment
67.84 -CH20H
37.48 -CH(CHs)-
25.94 -CH2CHs
16.20 -CH(CHs)-
11.35 -CH2CHs

Data sourced from the Human Metabolome
Database and PubChem.[2][3]
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Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of 2-methyl-1-
butanol.

o Sample Preparation: A sample of 2-methyl-1-butanol is freshly distilled to ensure purity.[4]
[5] A small aliquot (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated
solvent, typically chloroform-d (CDClIs), within a 5 mm NMR tube.[1][5] Tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing.

e Instrumentation: The spectra are recorded on an NMR spectrometer, such as a Bruker AC-
300 or a Varian-Gemini 300.[2][6]

o Data Acquisition:

o For 'H NMR, the spectrometer is typically operated at a frequency of around 300 or 400
MHz.[1][6] Key parameters include a spectral width of approximately 4500 Hz, a pulse
width of around 9.1 us, and an acquisition time of about 1.77 seconds.[6]

o For 3C NMR, including DEPT experiments, the instrument is run at a corresponding
frequency (e.g., 25.16 MHz).[2][3] DEPT-90 and DEPT-135 experiments can be performed
to differentiate between CH, CHz, and CHs groups.[4][7]

o Data Processing: The acquired Free Induction Decay (FID) data is processed using the
instrument's software to generate the final spectrum.[4] This involves Fourier transformation,
phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas
chromatography with the detection power of mass spectrometry to identify different substances
within a sample.

GC-MS Spectroscopic Data

The mass spectrum of 2-methyl-1-butanol is characterized by several key fragments. The
data presented here was obtained using electron ionization (El).[2]
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
m/z

57 99.99 [CaHs]*

56 92.46 [CaHe]*

41 70.66 [CsHs]+

70 51.66 [M-H20]*

29 48.25 [C2Hs]

Data sourced from PubChem.

[2]

Experimental Protocol for GC-MS Analysis

The following outlines a typical procedure for the GC-MS analysis of volatile compounds like 2-
methyl-1-butanol.

o Sample Introduction: For volatile compounds, headspace solid-phase microextraction (HS-
SPME) is a common sample introduction technique.[8] The sample is placed in a vial and
heated (e.g., at 60°C) to allow volatile components to move into the headspace.[8] An SPME
fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[8]

e Gas Chromatography:
o Injector: The SPME fiber is desorbed in the hot injector of the gas chromatograph.

o Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5
mL/min).[8]

o Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.5 pum), is commonly
used for separation.[8]

o Oven Program: A temperature gradient is applied to the oven. For instance, the
temperature can be held at 80°C for 1 minute and then ramped up at 7°C/min to 300°C.[8]

e Mass Spectrometry:
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o lonization: Electron lonization (EI) is the standard method, where high-energy electrons

bombard the sample molecules.[9]

o Mass Analyzer: A quadrupole or triple quadrupole mass analyzer separates the resulting
ions based on their mass-to-charge ratio.[3]

o Detection: The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,

Wiley) for compound identification.[8]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation
pathway of 2-methyl-1-butanol in mass spectrometry.
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Caption: Experimental workflow for NMR and GC-MS analysis of 2-methyl-1-butanol.
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Caption: Mass spectrometry fragmentation pathway of 2-methyl-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_34713-94-5_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-butanol
https://hmdb.ca/spectra/nmr_one_d/4112
https://hmdb.ca/spectra/nmr_one_d/4112
https://pubs.acs.org/doi/10.1021/ed300833s
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Identification-of-an-alcohol-web.pdf
https://www.scielo.br/j/jbchs/a/psyGwwCStQ5mkSfJqpD9LRg/?lang=en
https://www.azom.com/article.aspx?ArticleID=12312
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b089646#spectroscopic-data-of-2-methyl-1-butanol-nmr-gc-ms
https://www.benchchem.com/product/b089646#spectroscopic-data-of-2-methyl-1-butanol-nmr-gc-ms
https://www.benchchem.com/product/b089646#spectroscopic-data-of-2-methyl-1-butanol-nmr-gc-ms
https://www.benchchem.com/product/b089646#spectroscopic-data-of-2-methyl-1-butanol-nmr-gc-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089646?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

